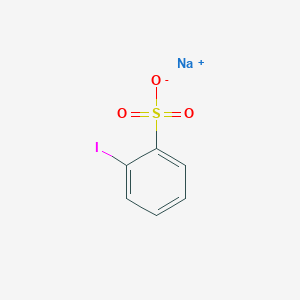

sodium;2-iodobenzenesulfonate

Description

BenchChem offers high-quality sodium;2-iodobenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;2-iodobenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;2-iodobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO3S.Na/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPWXZMYZCPXGE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)[O-])I.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)S(=O)(=O)[O-])I.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Preparation of Sodium 2-Iodobenzenesulfonate

Executive Summary

This technical guide outlines the laboratory-scale synthesis and purification of Sodium 2-iodobenzenesulfonate (2-IBSA) . This compound is a critical intermediate in organic synthesis, particularly as a precursor for hypervalent iodine reagents (e.g., IBS catalysts) and as a coupling partner in Suzuki-Miyaura cross-coupling reactions where water solubility is required.

The protocol detailed herein utilizes a modified Sandmeyer Reaction . Unlike chlorination or bromination, the introduction of iodine does not require a copper(I) catalyst due to the low oxidation potential of the iodide ion. This guide prioritizes the orthanilic acid (2-aminobenzenesulfonic acid) pathway, which guarantees regiochemical fidelity to the ortho position, avoiding the isomer mixtures common in direct sulfonation of iodobenzene.

Retrosynthetic Analysis & Reaction Strategy

The Chemical Pathway

The synthesis proceeds via the diazotization of 2-aminobenzenesulfonic acid followed by nucleophilic substitution with iodide.

-

Diazotization: The amine is converted to a diazonium salt using sodium nitrite in acidic media.[2][3] Because the starting material contains a sulfonic acid group, it often exists as a zwitterion (inner salt), which has low solubility in acidic water.

-

Iodination: The diazonium group (

) is an excellent leaving group. Upon addition of Potassium Iodide (KI), an electron transfer mechanism generates the aryl radical, which rapidly captures iodine, releasing nitrogen gas. -

Salt Formation: The resulting 2-iodobenzenesulfonic acid is neutralized with a sodium base (e.g.,

) to yield the target sodium salt.

Reaction Scheme Visualization

Experimental Protocol

Reagents and Stoichiometry

The following table assumes a baseline scale of 50 mmol of starting material.

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |

| 2-Aminobenzenesulfonic acid | 173.19 | 1.0 | 8.66 g | Substrate |

| Sodium Nitrite ( | 69.00 | 1.1 | 3.80 g | Diazotizing Agent |

| Hydrochloric Acid (conc. 37%) | 36.46 | 2.5 | ~10.5 mL | Acidic Medium |

| Potassium Iodide (KI) | 166.00 | 1.2 | 9.96 g | Iodine Source |

| Sodium Carbonate ( | 105.99 | ~0.6 | As needed | Neutralization |

| Water (Deionized) | 18.02 | Solvent | ~100 mL | Solvent |

Step-by-Step Methodology

Phase 1: Diazotization

Critical Control Point: Temperature must remain below 5°C to prevent hydrolysis of the diazonium salt to a phenol.

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a thermometer, suspend 8.66 g (50 mmol) of 2-aminobenzenesulfonic acid in 50 mL of water.

-

Acidification: Add 2.65 g (approx 25 mmol) of anhydrous sodium carbonate to dissolve the acid as its sodium salt (clears the solution). Then, slowly pour this solution into a separate beaker containing 10.5 mL concentrated HCl and 30 g crushed ice , with vigorous stirring. The amine will reprecipitate as fine particles, which is ideal for reaction.

-

Nitrite Addition: Dissolve 3.80 g (55 mmol) of sodium nitrite in 10 mL of water. Add this solution dropwise to the amine suspension over 15 minutes.

-

Observation: The suspension should clarify or change color as the diazonium salt forms.

-

Test: Verify excess nitrous acid using starch-iodide paper (should turn blue immediately). If not, add small aliquots of

.

-

Phase 2: Iodination (Sandmeyer)

Safety Note: Nitrogen gas (

-

KI Addition: Dissolve 9.96 g (60 mmol) of Potassium Iodide in 20 mL of water.

-

Reaction: While keeping the diazonium solution cool (approx 5-10°C), add the KI solution slowly.

-

Completion: Allow the mixture to warm to room temperature naturally. Once gas evolution slows, heat the mixture on a water bath to 60-70°C for 30 minutes to ensure complete decomposition of the diazonium intermediate.

-

Bisulfite Wash: If the solution is dark brown due to excess iodine, add small amounts of solid Sodium Bisulfite (

) until the color fades to yellow/orange.

Phase 3: Isolation of the Sodium Salt

-

Neutralization: The solution currently contains 2-iodobenzenesulfonic acid and inorganic acids. Carefully add solid Sodium Carbonate (

) in small portions until the pH reaches 7.0–8.0.-

Note: This converts the sulfonic acid to Sodium 2-iodobenzenesulfonate .

-

-

Crystallization: Evaporate the solution to approximately 1/3 of its original volume (approx 30-40 mL).

-

Salting Out (Optional): If crystallization does not occur upon cooling, add 5 g of Sodium Chloride (NaCl) to the hot solution to utilize the common ion effect.

-

Filtration: Cool the mixture in an ice bath for 2 hours. Filter the precipitated white/off-white solid under vacuum. Wash with a small amount of ice-cold ethanol to remove inorganic impurities.

Process Workflow Diagram

Purification and Characterization

Purification Strategy

The crude product often contains inorganic salts (NaCl, NaI).

-

Recrystallization Solvent: Water or Water/Ethanol (90:10).

-

Protocol: Dissolve the crude solid in the minimum amount of boiling water. If colored impurities persist, treat with activated charcoal for 5 minutes, filter hot through Celite, and then allow to crystallize slowly at room temperature.

Analytical Data (Expected)

-

Appearance: White to off-white crystalline powder.

-

Melting Point: >300°C (characteristic of ionic sulfonates).[6]

-

Solubility: Soluble in water; slightly soluble in methanol; insoluble in non-polar solvents.

-

1H NMR (D2O): The introduction of the Iodine atom at the ortho position causes a significant downfield shift of the adjacent proton compared to the starting material.

-

IR Spectroscopy:

-

stretches: ~1180

-

stretch: ~500–600

-

stretches: ~1180

Safety and Handling (E-E-A-T)

-

Diazonium Salts: While aryldiazonium sulfonates are generally more stable than their non-sulfonated counterparts (due to zwitterionic character), they should never be allowed to dry out completely before reaction. Always keep them in solution or wet paste form to avoid explosion hazards.

-

Iodine/Iodide: The reaction may liberate trace elemental iodine (

), which is corrosive and sublime. Work in a fume hood. -

Waste Disposal: The aqueous filtrate will contain iodine species. Do not mix with strong oxidizers. Dispose of in halogenated aqueous waste streams.

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Sandmeyer protocols).

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 23662047, Sodium 2-iodobenzenesulfonate. Retrieved February 5, 2026, from [Link]

Sources

- 1. 62973-69-7|Sodium 2-iodobenzenesulfonate|BLD Pharm [bldpharm.com]

- 2. m.youtube.com [m.youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Khan Academy [khanacademy.org]

- 5. CN104230761A - Novel method for synthesizing 2-formylbenzenesulfonic acid sodium salt - Google Patents [patents.google.com]

- 6. 2-IODOBENZENESULFONIC ACID SODIUM SALT | 62973-69-7 [chemicalbook.com]

Technical Guide: Hygroscopic Management of 2-Iodobenzenesulfonic Acid Sodium Salt

The following technical guide details the hygroscopic management of 2-iodobenzenesulfonic acid sodium salt, structured for application in high-precision organic synthesis and drug development.

Executive Summary

2-Iodobenzenesulfonic acid sodium salt (CAS: 62973-69-7) is a critical intermediate in the synthesis of hypervalent iodine reagents, specifically serving as the stable precursor for the in situ generation of 2-iodoxybenzenesulfonic acid (IBS) .[1] IBS is a highly active, water-soluble catalyst used alongside Oxone® for the selective oxidation of alcohols to carbonyls.

While the sodium salt offers superior shelf-stability compared to the free acid, its hygroscopic nature presents a significant variable in process chemistry. Uncontrolled water uptake alters the formula weight, leading to stoichiometric errors that can stall catalytic cycles or result in incomplete oxidation. This guide provides the physicochemical basis for this hygroscopicity and establishes a validated workflow for drying, handling, and characterization.

Physicochemical Profile & Mechanism[2]

The Hydration Mechanism

The hygroscopicity of sodium 2-iodobenzenesulfonate is not merely surface adsorption; it is driven by the high hydration enthalpy of the sodium cation and the coordination potential of the sulfonate group.

-

Coordination Geometry: Crystallographic data indicates that the Na

ion in this lattice is typically hexa-coordinated. The sulfonate oxygens ( -

Lattice Expansion: As water integrates into the crystal lattice, it forms bridging hydrogen bonds between the sulfonate oxygens of adjacent molecules, effectively creating a "hydrated sheet" structure. This can lead to caking and deliquescence at high relative humidity (RH).

Impact on Downstream Chemistry

The primary application of this salt is the generation of the active IBS catalyst. Water content introduces two failure modes:

-

Stoichiometric Drift: The theoretical molecular weight is 306.05 g/mol . A sample absorbed to equilibrium at 60% RH may contain 5-10% water by weight. Using "wet" salt undercharges the catalyst loading, potentially dropping the active species below the critical turnover threshold (typically 1-5 mol%).

-

Oxone® Efficiency: The oxidation of the iodide (I) to iodoxy (V) species requires precise buffering. Excess water from the precursor can alter the local pH or solubility profile in non-aqueous solvents (e.g., nitromethane/acetonitrile), retarding the formation of the active IBS species.

Visualization: Mechanism & Workflow

Diagram 1: Hygroscopic Impact & Handling Logic

This diagram illustrates the pathway from atmospheric exposure to experimental failure, and the intervention points for control.

Caption: Logical flow showing how uncontrolled moisture sorption leads to under-loading of the catalyst precursor and subsequent reaction failure.

Analytical Characterization Protocols

To ensure data integrity, the water content must be quantified before use in critical GMP or GLP campaigns.

Primary Method: Coulometric Karl Fischer (KF) Titration

Because the salt is a solid, direct injection is difficult. An oven evaporator coupled with KF is recommended to release the water without decomposing the salt.

| Parameter | Setting/Specification |

| Method Type | Coulometric with Oven Evaporator |

| Oven Temperature | 140°C (Below decomposition, high enough to release lattice water) |

| Carrier Gas | Dry Nitrogen (Flow: 50-100 mL/min) |

| Extraction Time | 300 - 600 seconds |

| Drift Stop | < 5 µ g/min |

| Sample Mass | 50 - 100 mg |

Secondary Method: Thermogravimetric Analysis (TGA)

TGA distinguishes between surface moisture (lost <100°C) and coordinated lattice water (lost >120°C).

-

Ramp Rate: 10°C/min from 25°C to 250°C.

-

Purge Gas: Nitrogen (40 mL/min).

-

Interpretation: A step loss between 120°C–160°C confirms the presence of a stable hydrate. If the loss is continuous from 40°C, the water is likely loosely adsorbed surface moisture.

Handling & Storage Protocols

Drying Protocol (Vacuum Oven)

The sodium salt is thermally stable (MP > 300°C), but the iodine-carbon bond can be sensitive to prolonged high heat. A vacuum-assisted drying cycle is safer and more efficient than high heat alone.

Step-by-Step Procedure:

-

Preparation: Spread the salt in a thin layer (<1 cm depth) on a glass or PTFE drying tray. Do not use aluminum foil, as wet sulfonates can be corrosive to metals over time.

-

Vacuum: Apply vacuum to < 10 mbar.

-

Heating: Set oven temperature to 60°C .

-

Duration: Dry for 12–24 hours .

-

Cooling: Backfill with dry nitrogen or argon. Do not backfill with ambient air.

-

Transfer: Transfer immediately to a desiccator or glovebox.

Storage Hierarchy

-

Tier 1 (Best): Glovebox under

atmosphere. -

Tier 2 (Standard): Tightly sealed amber glass jar with Parafilm® seal, stored inside a desiccator with active silica gel or

. -

Tier 3 (Short-term): Sealed container stored at 2–8°C. Note: Cold storage increases the risk of condensation upon opening. Allow container to reach room temperature before opening.

Experimental Workflow: Moisture-Free Weighing

When precise stoichiometry is required (e.g., <50 mg scale reactions), the weighing process itself introduces error.

Diagram 2: Moisture-Free Weighing Protocol

Caption: Decision tree for handling the salt based on initial water content analysis.

Protocol for "Wet" Weighing (Correction Method)

If drying is not feasible, you must correct the mass based on the water content.

-

Measure water content (

) via KF. -

Calculate required mass (

) using the correction factor: -

Record the exact mass used and adjust the limiting reagent calculation accordingly.

References

-

Uyanik, M., Akakura, M., & Ishihara, K. (2009).[1] 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone.[1][2] Journal of the American Chemical Society, 131(1), 251–262.[1] Link

-

Arshad, M. N., et al. (2009). Sodium 2-iodobenzenesulfonate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(1), m113. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 23662047, Sodium 2-iodobenzenesulfonate. Link

-

Newman, A. W., & Reutzel-Edens, S. M. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences. Link

Sources

sodium 2-iodobenzenesulfonate safety and handling precautions

This technical guide details the safety, handling, and application protocols for Sodium 2-iodobenzenesulfonate (IBS-Na) . It is designed for researchers utilizing this compound primarily as a precursor for 2-iodoxybenzenesulfonic acid (IBS) , a highly active hypervalent iodine catalyst.

CAS: 62973-69-7 | Formula: C₆H₄INaO₃S | MW: 306.05 g/mol

Executive Summary & Chemical Identity

Sodium 2-iodobenzenesulfonate is an off-white, hygroscopic solid.[1] While chemically stable under ambient conditions, it serves as the critical pre-catalyst for generating IBS , a water-soluble analog of IBX (2-iodoxybenzoic acid). Unlike IBX, which is explosive under impact/heating, IBS-Na is non-explosive in its salt form but requires strict control during its oxidative activation to prevent runaway thermal events.

Physicochemical Profile

| Property | Specification | Operational Implication |

| Appearance | White to off-white powder | Discoloration (yellowing) indicates iodine liberation/degradation. |

| Solubility | Water (soluble), Methanol (slightly) | Compatible with aqueous oxidation protocols (e.g., Oxone®). |

| Hygroscopicity | High | Must be stored in desiccated conditions to maintain stoichiometry. |

| Sensitivity | Light-sensitive | C–I bond lability requires amber glassware or foil wrapping. |

Hazard Identification & Toxicology (GHS)

Current regulatory data classifies IBS-Na as a Category 2 Irritant . However, due to its iodine content, it should be treated with the caution reserved for halogenated aromatics.

GHS Classification[3][4]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).

Mechanism of Toxicity

-

Iodine Liberation: Upon contact with strong acids or thermal decomposition (>300°C), the compound releases elemental iodine (

) and hydrogen iodide ( -

Sulfonate Group: The sulfonic acid moiety, while neutralized in the salt, contributes to the compound's surfactant-like properties, potentially enhancing skin permeation of other contaminants.

Strategic Handling & Storage Protocols

Scientific Rationale: The primary risks are hydrolytic degradation and dust inhalation. The following protocols mitigate these vectors.

A. Engineering Controls[6]

-

Powder Handling: All weighing of dry powder must occur inside a fume hood or a HEPA-filtered powder enclosure . The static-prone nature of sulfonate salts often leads to aerosolization during transfer.

-

Static Dissipation: Use anti-static gun or polonium strips during weighing if ambient humidity is <30% to prevent particle scattering.

B. Personal Protective Equipment (PPE) Matrix

| PPE Type | Recommendation | Technical Rationale |

| Gloves | Nitrile (Min. 0.11 mm thickness) | Sulfonates are polar; nitrile provides excellent permeation resistance against ionic solids. |

| Eye Protection | Chemical Safety Goggles | Standard safety glasses are insufficient for fine powders that can bypass side shields. |

| Respiratory | N95 (if outside hood) | Necessary only if engineering controls fail; prevents inhalation of irritating dust. |

C. Storage Logic[6]

-

Temperature: Store at 2–8°C . While stable at room temperature, refrigeration retards slow iodine liberation.

-

Atmosphere: Store under inert gas (Argon/Nitrogen) if possible. Oxygen promotes slow oxidative degradation.

-

Container: Amber glass with a Parafilm seal. Avoid metal containers (steel/aluminum) as sulfonates can be corrosive to metals over time in humid environments.

Application Safety: The IBS Oxidation Cycle

The highest risk phase is not storage, but the in situ generation of the active catalyst (IBS). IBS-Na is oxidized (usually by Oxone® or NaIO₄) to the hypervalent Iodine(V) species.[4]

Experimental Workflow Visualization

The following diagram outlines the decision logic for safe handling and the catalytic cycle risks.

Figure 1: Operational workflow for IBS-Na.[2] The "High Risk Zone" indicates where the stable salt is converted into the potent oxidant.

Critical Protocol: In Situ Activation

When using IBS-Na to generate IBS:

-

Oxidant Addition: Add the co-oxidant (e.g., Oxone) slowly to the aqueous solution of IBS-Na. The oxidation of I(I) to I(V) is exothermic.

-

Solvent Selection: Avoid using oxidizable solvents (e.g., alcohols) before the catalyst is generated, unless they are the substrate. Acetonitrile or Nitromethane are preferred co-solvents.

-

Quenching: Residual hypervalent iodine species must be quenched with sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite before disposal. Verify quench by starch-iodide paper (should remain white).

Emergency Response & Disposal

Spill Response

-

Small Spill (<10g):

-

Don PPE (Goggles, Nitrile gloves).

-

Cover spill with a wet paper towel to prevent dust generation.

-

Wipe up and place in a sealed bag. Clean surface with 10% sodium thiosulfate solution (to reduce any liberated iodine).

-

-

Large Spill:

-

Evacuate area if dust is airborne.[3]

-

Use a HEPA vacuum or wet-sweeping method. Do not dry sweep.

-

Fire Fighting Measures[4][6]

-

Media: Water spray, Carbon dioxide (CO₂), dry chemical.

-

Hazards: Emits toxic fumes of Sulfur Oxides (SOx), Sodium Oxides (Na₂O), and Hydrogen Iodide (HI). Wear SCBA.

Waste Disposal[5]

-

Classification: Hazardous Chemical Waste (Solid).

-

Protocol: Dissolve in water, neutralize to pH 7, and treat with mild reducing agent (thiosulfate) to ensure no active oxidants remain. Dispose of via licensed chemical waste contractor. Do not drain dispose.

References

-

Uyanik, M., Akakura, M., & Ishihara, K. (2009).[5][6] 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone .[5][6] Journal of the American Chemical Society, 131(1), 251–262.[5][6] [Link]

-

National Center for Biotechnology Information. (2025).[2][7] PubChem Compound Summary for CID 23662047, Sodium 2-iodobenzenesulfonate . [Link]

Sources

- 1. 2-IODOBENZENESULFONIC ACID SODIUM SALT | 62973-69-7 [chemicalbook.com]

- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 3. fishersci.com [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]

- 6. Hypervalent Iodine Compounds [organic-chemistry.org]

- 7. Sodium 2-Iodobenzenesulfonate | C6H4INaO3S | CID 23662047 - PubChem [pubchem.ncbi.nlm.nih.gov]

crystal structure of sodium 2-iodobenzenesulfonate monohydrate

An In-Depth Technical Guide to the Crystal Structure of Sodium 2-iodobenzenesulfonate Monohydrate

Introduction

Sodium 2-iodobenzenesulfonate is an organosulfur compound that serves as a valuable reagent in synthetic organic chemistry.[1] Its utility often hinges on its purity and solid-state characteristics, which are fundamentally dictated by its crystal structure. The monohydrate form, in particular, presents a fascinating case study in supramolecular assembly, where the interplay of ionic bonds, coordination chemistry, and non-covalent interactions governs the material's architecture. This guide provides a detailed technical exploration of the (Na⁺·C₆H₄IO₃S⁻·H₂O), intended for researchers, scientists, and professionals in drug development who require a deep understanding of its solid-state properties. We will delve into the experimental underpinnings of its structure determination, analyze its detailed molecular and crystal architecture, and discuss the critical role of intermolecular forces in stabilizing the crystalline lattice.

Part 1: Elucidation of the Crystal Structure: A Methodological Overview

The determination of a definitive crystal structure is a cornerstone of modern chemical analysis. For sodium 2-iodobenzenesulfonate monohydrate, this was achieved through single-crystal X-ray diffraction, the gold standard for atomic-level structural elucidation.[2] The causality behind the experimental choices in this process is critical for ensuring the trustworthiness and accuracy of the final model.

Synthesis and Crystallization

The journey to structural analysis begins with the synthesis of the compound and the growth of high-quality single crystals.

Protocol for Synthesis: The title compound was prepared following the established methodology described by Chau & Kice (1977).[3] The general principle behind synthesizing sulfonate salts involves the neutralization of the corresponding sulfonic acid.[4]

-

Reaction Setup: 2-iodobenzenesulfonic acid is dissolved in an appropriate solvent.

-

Neutralization: A stoichiometric amount of a sodium base (e.g., sodium hydroxide or sodium carbonate) is added slowly to the acidic solution. The reaction is typically monitored by pH to ensure complete neutralization.

-

Expertise & Experience: The choice of base and solvent is crucial. Water is often used as it readily dissolves both the sulfonic acid and the resulting sodium salt, facilitating the reaction and subsequent crystallization.

-

-

Crystallization: High-quality single crystals suitable for X-ray diffraction were obtained directly from the reaction mixture.[3] This is typically achieved by slow evaporation of the solvent at a controlled temperature, allowing for the ordered arrangement of molecules into a crystalline lattice. Seeding with a small, pre-existing crystal can also be employed to initiate and guide crystal growth.[5]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is an analytical technique where a focused beam of X-rays is directed at a single crystal. The electrons in the crystal's atoms scatter the X-rays, creating a unique diffraction pattern of spots. The geometric arrangement and intensity of these spots are directly related to the arrangement of atoms in the crystal lattice.[6]

Experimental Workflow: From Crystal to Structure

Caption: Workflow for the structural determination of sodium 2-iodobenzenesulfonate monohydrate.

Detailed Protocol for Data Collection and Refinement: [3]

-

Crystal Selection & Mounting: A colorless, prismatic single crystal with dimensions 0.25 × 0.17 × 0.15 mm was selected and mounted on a goniometer head of a Bruker KAPPA APEXII CCD diffractometer.

-

Trustworthiness: The use of a CCD (Charge-Coupled Device) detector allows for the efficient collection of a large number of reflections, improving data completeness and redundancy, which are critical for an accurate structure solution.

-

-

Data Collection: The crystal was maintained at a constant temperature of 296(2) K and irradiated with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). A total of 10,141 reflections were measured.

-

Expertise & Experience: Molybdenum is a common X-ray source for small molecules containing heavier elements like iodine because its shorter wavelength provides better resolution and minimizes absorption effects.

-

-

Data Reduction: The collected data was processed using the SAINT software package. A multi-scan absorption correction (SADABS) was applied to account for the absorption of X-rays by the crystal, a crucial step for a compound containing a heavy atom like iodine. This process yielded 2339 independent reflections.

-

Structure Solution and Refinement: The structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97. The iodine atom was found to be disordered over two positions and refined with occupancies of 0.78 and 0.22. Hydrogen atoms on the water molecule were located from a difference Fourier map, while C-H atoms were placed in geometrically calculated positions.

Part 2: The Crystal and Molecular Structure

The analysis of the diffraction data provides a precise three-dimensional model of the atomic arrangement within the crystal.

Crystallographic Data Summary

The fundamental parameters defining the crystal lattice are summarized below.

| Parameter | Value | Source |

| Chemical Formula | Na⁺·C₆H₄IO₃S⁻·H₂O | [3] |

| Formula Weight (Mᵣ) | 324.06 | [3] |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/c | [3] |

| a (Å) | 13.6141 (4) | [3] |

| b (Å) | 8.8233 (3) | [3] |

| c (Å) | 7.8493 (3) | [3] |

| β (°) | 92.171 (1) | [3] |

| Volume (V) (ų) | 942.19 (6) | [3] |

| Z (Formula units/cell) | 4 | [3] |

| Calculated Density (Dₓ) | 2.285 Mg m⁻³ | [3] |

| Radiation, λ (Å) | Mo Kα, 0.71073 | [3] |

| Temperature (K) | 296 (2) | [3] |

The Coordination Environment of the Sodium Ion

A key feature of this structure is the coordination sphere of the sodium cation (Na⁺). The Na⁺ ion is hexacoordinated, meaning it is directly bonded to six oxygen atoms.[3][7]

-

Four of these oxygen atoms originate from the sulfonate (SO₃⁻) groups of four different 2-iodobenzenesulfonate anions.

-

The remaining two coordination sites are occupied by oxygen atoms from two different water molecules.

The Na···O contact distances are in the range of 2.419 (2) to 2.7218 (18) Å, and the O···Na···O angles span from 73.70 (5)° to 158.64 (7)°.[3] This coordination geometry results in the formation of a two-dimensional polymeric network or sheet-like structure that extends in the crystallographic bc plane. The iodobenzene rings protrude above and below these inorganic sheets.[3]

Coordination of the Na⁺ Ion

Caption: Schematic of the hexa-coordination of the sodium ion by oxygen atoms.

Supramolecular Assembly and Hydrogen Bonding

Beyond the primary coordination of the sodium ion, the overall crystal structure is stabilized by a network of weaker intermolecular interactions, primarily hydrogen bonds.[3] These interactions are directional and play a crucial role in dictating the precise packing of the molecules.

The structure features:

-

O—H···O Hydrogen Bonds: The water molecules act as hydrogen bond donors, forming connections with the oxygen atoms of the sulfonate groups. Interestingly, one of the sulfonate oxygen atoms is not involved in coordinating to a sodium ion; instead, it acts as an acceptor in an intermolecular hydrogen bond with a water molecule.[3]

-

C—H···O Hydrogen Bonds: Weaker hydrogen bonds exist between the hydrogen atoms on the benzene ring and the sulfonate oxygen atoms.

-

C—H···π Interactions: The crystal packing is further stabilized by interactions between the hydrogen atoms of one benzene ring and the electron-rich π-system of an adjacent benzene ring.[3]

This intricate network of hydrogen bonds links the two-dimensional inorganic sheets, creating a stable, three-dimensional supramolecular architecture.

Part 3: Significance and Conclusion

The detailed structural analysis of sodium 2-iodobenzenesulfonate monohydrate provides critical insights for researchers and drug development professionals. Understanding the precise coordination of the sodium ion, the role of the water of hydration, and the extensive hydrogen bonding network is essential for:

-

Polymorph Screening: Knowledge of this stable monohydrate form is crucial when screening for different crystalline forms (polymorphs, solvates) of related compounds, which can have different physical properties like solubility and stability.

-

Rational Crystal Design: The established supramolecular motifs, such as the 2D sheet structure and hydrogen bonding patterns, can inform strategies for designing new co-crystals or salts with desired properties.

-

Material Characterization: The crystallographic data presented here serves as a definitive reference for phase identification and quality control using techniques like Powder X-ray Diffraction (PXRD).

References

-

Arshad, M. N., Tahir, M. N., Khan, I. U., Shafiq, M., & Siddiqui, W. A. (2008). Sodium 2-iodobenzenesulfonate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 64(12), m1628. [Link]

-

National Center for Biotechnology Information (n.d.). Sodium 2-Iodobenzenesulfonate. PubChem Compound Database. Retrieved from [Link]

-

Nanoporation (n.d.). 2-Iodobenzenesulfonic acid sodium salt. Retrieved from [Link]

-

Wikipedia contributors. (2023, May 22). Sulfonate. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

University of Toledo (2014). X-ray Diffraction and Crystal Structures. Retrieved from [Link]

-

Rensselaer Polytechnic Institute (n.d.). Crystallization from a Supersaturated Solution. Retrieved from [Link]

Sources

- 1. 2-Iodobenzenesulfonic acid sodium salt | Nanoporation [nanoporation.eu]

- 2. astro1.panet.utoledo.edu [astro1.panet.utoledo.edu]

- 3. Sodium 2-iodobenzenesulfonate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfonate - Wikipedia [en.wikipedia.org]

- 5. Crystallization from a Supersaturated Solution [chem.rutgers.edu]

- 6. tcd.ie [tcd.ie]

- 7. Sodium 2-iodo-benzene-sulfonate monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

sodium 2-iodobenzenesulfonate as a reagent in organic synthesis

Topic: Sodium 2-Iodobenzenesulfonate as a Reagent in Organic Synthesis Content Type: Detailed Application Note and Protocol Audience: Researchers, Process Chemists, and Drug Development Scientists

High-Performance Pre-Catalyst for Green Oxidations & Aqueous Cross-Coupling

Executive Summary

Sodium 2-iodobenzenesulfonate (CAS: 62973-69-7) is a versatile aryl iodide salt that has emerged as a critical reagent in "Green Chemistry" applications. Its primary utility lies in its role as the pre-catalyst for the in situ generation of 2-Iodoxybenzenesulfonic acid (IBS) , a highly active hypervalent iodine(V) oxidant. Unlike the potentially explosive and insoluble Dess-Martin Periodinane (DMP) or IBX, the IBS system—generated from this sodium salt and Oxone®—operates safely in both aqueous and non-aqueous media, delivering superior turnover frequencies (TOF) for alcohol oxidations and oxidative dehydrogenations. Additionally, the reagent serves as a robust, water-soluble electrophile for Suzuki-Miyaura cross-couplings in neat water, facilitating the synthesis of amphiphilic biphenyl scaffolds.

Chemical Profile & Preparation[1][2][3][4][5][6][7][8][9][10][11]

| Property | Specification |

| Chemical Name | Sodium 2-iodobenzenesulfonate |

| Synonyms | 2-Iodo-benzenesulfonic acid sodium salt; Pre-IBS |

| CAS Number | 62973-69-7 |

| Formula | C₆H₄INaO₃S |

| MW | 306.05 g/mol |

| Solubility | Water (High), Methanol (Moderate), Nitromethane (Low/Sparingly) |

| Stability | Hygroscopic; Store under inert gas at 2–8°C. |

Protocol 1: Laboratory Synthesis of Sodium 2-Iodobenzenesulfonate

For laboratories where the commercial reagent is unavailable, it can be synthesized via the Sandmeyer iodination of orthanilic acid.

Reagents:

-

2-Aminobenzenesulfonic acid (Orthanilic acid): 17.3 g (100 mmol)

-

Sodium Carbonate (Na₂CO₃): 5.3 g

-

Sodium Nitrite (NaNO₂): 7.0 g (101 mmol)

-

Potassium Iodide (KI): 20.0 g (120 mmol)

-

Hydrochloric Acid (conc.): 25 mL

Step-by-Step Procedure:

-

Dissolution: In a 500 mL beaker, dissolve 17.3 g of orthanilic acid in 100 mL water containing 5.3 g Na₂CO₃. Warm slightly if necessary to ensure a clear solution, then cool to 5°C.

-

Diazotization: Prepare a solution of 7.0 g NaNO₂ in 20 mL water. Add this dropwise to the amine solution while maintaining the temperature below 5°C.

-

Acidification: Pour the mixture slowly into a stirred slurry of 25 mL conc. HCl and 100 g ice. A white precipitate of the diazonium salt may form.[1] Stir for 20 minutes at 0-5°C.

-

Iodination: Dissolve 20 g of KI in 30 mL water. Add this solution slowly to the cold diazonium mixture.

-

Sandmeyer Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour until nitrogen evolution ceases. The solution will turn dark.

-

Isolation: Cool the mixture. Neutralize carefully with Na₂CO₃. The product can be salted out by adding NaCl or by concentrating the solution. Recrystallize from water/ethanol to obtain white to off-white crystals.

Core Application: IBS-Catalyzed Oxidation (The Ishihara Protocol)[11]

The most significant application of sodium 2-iodobenzenesulfonate is its conversion into IBS (2-Iodoxybenzenesulfonic acid) . This catalytic cycle uses Oxone® (potassium peroxymonosulfate) as the terminal oxidant.

Mechanism: The sodium salt (Pre-catalyst) is oxidized by Oxone to the active IBS species (Iodine V). IBS oxidizes the alcohol substrate to a carbonyl, reducing itself to the iodine(III) or iodine(I) state, which is then rapidly re-oxidized by Oxone.

Mechanistic Pathway

Caption: The catalytic cycle of IBS generated in situ from Sodium 2-Iodobenzenesulfonate. The active I(V) species drives the oxidation while Oxone regenerates the catalyst.

Protocol 2: Catalytic Oxidation of Alcohols

Adapted from Uyanik, Akakura, & Ishihara, J. Am. Chem. Soc. 2009.

Scope: Primary/Secondary Alcohols

Reagents:

-

Substrate (Alcohol): 1.0 mmol

-

Sodium 2-iodobenzenesulfonate (Catalyst): 15 mg (0.05 mmol, 5 mol%)

-

Oxone® (2KHSO₅·KHSO₄·K₂SO₄): 615 mg (1.0 mmol active oxidant, ~2 equiv)

-

Solvent: Nitromethane (MeNO₂), Acetonitrile (MeCN), or Ethyl Acetate (EtOAc).[5] Note: Nitromethane often yields the highest rates.

-

Temperature: 50–60°C.

Step-by-Step Procedure:

-

Setup: In a 10 mL round-bottom flask or sealed tube, charge the alcohol substrate (1.0 mmol) and sodium 2-iodobenzenesulfonate (5 mol%).

-

Solvent Addition: Add 3 mL of Nitromethane (or MeCN). Stir to disperse.

-

Oxidant Addition: Add Oxone® (2 equiv) in a single portion. Note: Oxone is insoluble in these solvents; the reaction is a heterogeneous suspension.

-

Reaction: Heat the mixture to 50°C with vigorous stirring (800-1000 rpm) to ensure effective phase contact.

-

Monitoring: Monitor by TLC. Primary alcohols typically convert to carboxylic acids (if water is present/added) or aldehydes (anhydrous conditions). Secondary alcohols convert to ketones. Reaction time: 2–6 hours.

-

Workup:

-

Cool to room temperature.[6]

-

Filter off the insoluble inorganic salts (potassium sulfates).

-

Concentrate the filtrate under reduced pressure.

-

Purification: The catalyst residue (sodium 2-iodobenzenesulfonate) is water-soluble. Dissolve the crude residue in ether/EtOAc and wash with water to remove the catalyst, or perform flash column chromatography.

-

Troubleshooting Table:

| Issue | Possible Cause | Solution |

| Low Conversion | Poor stirring (Heterogeneous mix) | Increase stir rate; ensure Oxone is finely ground. |

| Over-oxidation | Excess oxidant/Water presence | Use strictly anhydrous solvent for Aldehyde selectivity. |

| Solubility | Substrate insoluble in MeNO₂ | Use EtOAc or a MeCN/Water biphasic system. |

Secondary Application: Aqueous Suzuki-Miyaura Coupling[9][10]

Sodium 2-iodobenzenesulfonate acts as an ideal hydrophilic electrophile for synthesizing water-soluble biphenyls, often used as surfactants or liquid crystals.

Protocol 3: Aqueous Cross-Coupling

Reaction: Sodium 2-iodobenzenesulfonate + Phenylboronic Acid

Reagents:

-

Sodium 2-iodobenzenesulfonate: 1.0 mmol

-

Phenylboronic Acid: 1.2 mmol

-

Catalyst: Pd(OAc)₂ (1 mol%)

-

Ligand: TPPTS (Water-soluble phosphine) or Ligand-free (using Pd/C)

-

Base: Na₂CO₃ (2.0 mmol)

-

Solvent: Degassed Water (5 mL)

Step-by-Step Procedure:

-

Degassing: Sparge 5 mL of distilled water with Nitrogen/Argon for 15 minutes.

-

Mixing: In a reaction vial, add the aryl iodide (1.0 mmol), boronic acid (1.2 mmol), and Na₂CO₃ (2.0 mmol).

-

Catalyst: Add Pd(OAc)₂ (2.2 mg, 1 mol%). Note: For completely homogeneous aqueous catalysis, add TPPTS (2 mol%). For heterogeneous, use Pd/C.[7]

-

Reaction: Seal the vial and heat to 80°C for 4–12 hours. The mixture should remain clear (if homogeneous) or black suspension (if Pd/C).

-

Workup:

-

Cool to room temperature.[6]

-

Acidify carefully with 1M HCl to pH ~2 (if isolating the free acid) or keep neutral for the salt.

-

Isolation: The product is highly water-soluble. Evaporate water and recrystallize from Ethanol/Water, or use reverse-phase chromatography (C18) to desalinate.

-

Workflow Diagram

Caption: Operational workflow for the aqueous Suzuki coupling of sodium 2-iodobenzenesulfonate.

References

-

Uyanik, M., Akakura, M., & Ishihara, K. (2009).[5] 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone.[5][8] Journal of the American Chemical Society, 131(1), 251–262.[5] Link

-

Uyanik, M., & Ishihara, K. (2009).[5] Hypervalent Iodine-Mediated Oxidation of Alcohols. Chemical Communications, (16), 2086–2099. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Krasnokutskaya, E. A., et al. (2007).[9] A Convenient and General One-Step Preparation of Aromatic Iodides. Synthesis, 2007(01), 81–84. (Reference for Sandmeyer iodination protocols). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cuhk.edu.hk [cuhk.edu.hk]

- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]

- 6. The low-temperature selective oxidation of alcohols and a one-pot oxidative esterification using an IBS(iii/v)/oxone catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Diazotisation [organic-chemistry.org]

The Versatile Role of Sodium 2-Iodobenzenesulfonate in Modern Pharmaceutical Synthesis

Introduction: In the intricate landscape of pharmaceutical development, the demand for efficient, selective, and robust synthetic methodologies is paramount. Sodium 2-iodobenzenesulfonate has emerged as a key player, primarily as a precursor to a highly active hypervalent iodine catalyst for a range of oxidative transformations crucial in the synthesis of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of the applications of sodium 2-iodobenzenesulfonate, complete with detailed protocols, mechanistic insights, and practical considerations for researchers and scientists in drug development.

Physicochemical Properties and Safety Data

A foundational understanding of the physical and chemical properties of a reagent is critical for its effective and safe implementation in any synthetic protocol.

| Property | Value | Reference |

| Chemical Formula | C₆H₄INaO₃S | [1] |

| Molecular Weight | 306.05 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | >300 °C | [2] |

| Solubility | Slightly soluble in water and methanol | [2] |

| Stability | Hygroscopic | [2] |

Safety and Handling: Sodium 2-iodobenzenesulfonate is classified as a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with copious amounts of water.[3]

Core Application: Precursor to the Hypervalent Iodine Catalyst, 2-Iodoxybenzenesulfonic Acid (IBS)

The primary and most significant application of sodium 2-iodobenzenesulfonate in pharmaceutical synthesis is its role as a stable, easy-to-handle precursor for the in situ generation of 2-iodoxybenzenesulfonic acid (IBS).[4] IBS is a powerful and highly active hypervalent iodine(V) oxidant that catalyzes the selective oxidation of alcohols to carbonyl compounds—a fundamental transformation in drug synthesis.[5]

The in situ generation of IBS from sodium 2-iodobenzenesulfonate using an inexpensive and environmentally benign co-oxidant like Oxone® (potassium peroxymonosulfate) circumvents the need to handle potentially explosive hypervalent iodine reagents.[4]

Mechanistic Rationale: The IBS Catalytic Cycle

The enhanced reactivity of IBS compared to other iodine(V) oxidants like 2-iodoxybenzoic acid (IBX) is attributed to the strong electron-withdrawing nature of the sulfonate group. This increases the electrophilicity of the iodine center, facilitating the oxidation process. The catalytic cycle is initiated by the oxidation of sodium 2-iodobenzenesulfonate to IBS by Oxone®. The IBS then reacts with the alcohol substrate to form an alkoxyperiodinane intermediate, which undergoes reductive elimination to yield the carbonyl product and the reduced iodine(III) species. This species is then re-oxidized by Oxone® to regenerate the active IBS catalyst.

Sources

- 1. Sodium 2-Iodobenzenesulfonate | C6H4INaO3S | CID 23662047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-IODOBENZENESULFONIC ACID SODIUM SALT | 62973-69-7 [chemicalbook.com]

- 3. Evaluation of Solubility, Physicochemical Properties, and Cytotoxicity of Naproxen-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Iodoxybenzenesulfonic Acid as an Extremely Active Catalyst for the Selective Oxidation of Alcohols to Aldehydes, Ketones, Carboxylic Acids, and Enones with Oxone [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Comprehensive Characterization of Sodium 2-Iodobenzenesulfonate

Introduction

Sodium 2-iodobenzenesulfonate is an organoiodine compound of significant interest in synthetic chemistry and pharmaceutical development.[1] As a substituted aromatic sulfonate, its unique structure, featuring a heavy iodine atom and a polar sulfonate group, presents specific analytical challenges and requirements. Accurate and comprehensive characterization is paramount to ensure its identity, purity, and consistency, which are critical for its application in regulated environments such as drug development and manufacturing.

This document provides a detailed guide to a multi-technique approach for the thorough characterization of sodium 2-iodobenzenesulfonate. It is designed for researchers, analytical scientists, and quality control professionals, offering not just step-by-step protocols but also the underlying scientific rationale for each methodological choice. This integrated analytical strategy ensures a self-validating system, where orthogonal techniques provide corroborating evidence for a complete and trustworthy structural and purity profile.

Physicochemical Properties

A foundational understanding of the material's basic properties is the first step in any analytical endeavor.

| Property | Value | Source |

| Chemical Formula | C₆H₄INaO₃S | [2] |

| Molecular Weight | 306.06 g/mol | [2] |

| CAS Number | 62973-69-7 | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | >300 °C | [1] |

| Solubility | Slightly soluble in water and methanol | [1] |

| Stability | Hygroscopic | [1] |

Comprehensive Analytical Workflow

A robust characterization of sodium 2-iodobenzenesulfonate relies on the integration of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they form a comprehensive picture of the molecule's identity, purity, and structure. The following workflow illustrates a logical progression from initial purity assessment to definitive structural confirmation.

Sources

Application Note: Structural Characterization of Sodium 2-Iodobenzenesulfonate in D₂O by ¹H and ¹³C NMR Spectroscopy

Abstract

This application note provides a comprehensive guide to the structural elucidation of sodium 2-iodobenzenesulfonate using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols detailed herein are optimized for samples dissolved in deuterium oxide (D₂O), a common solvent for polar and ionic organic molecules. This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, quality control, and drug development who require robust methods for the characterization of sulfonated aromatic compounds. We will delve into the causality behind experimental choices, from sample preparation to spectral interpretation, ensuring a self-validating and scientifically sound methodology.

Introduction

Sodium 2-iodobenzenesulfonate is an important organic intermediate used in various synthetic applications. Its precise structural characterization is paramount for ensuring purity, monitoring reactions, and understanding its chemical behavior. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous determination of molecular structure in solution. This note will focus on the application of ¹H and ¹³C NMR to confirm the identity and substitution pattern of sodium 2-iodobenzenesulfonate.

The aromatic region of the ¹H NMR spectrum provides a wealth of information regarding the substitution pattern of the benzene ring through the analysis of chemical shifts and spin-spin coupling constants.[1][2] For an ortho-disubstituted benzene ring, a complex multiplet pattern is expected due to the magnetic inequivalence of the four aromatic protons.[2] ¹³C NMR spectroscopy complements this by providing information on the number of unique carbon environments and the electronic effects of the substituents.[3]

The use of deuterium oxide (D₂O) as the NMR solvent is particularly advantageous for water-soluble compounds like sodium 2-iodobenzenesulfonate.[4] However, it also presents specific challenges, such as the management of the residual HDO signal and the absence of exchangeable protons in the final spectrum.[4][5] This guide will address these practical considerations to ensure the acquisition of high-quality NMR data.

Experimental Design and Rationale

The successful acquisition of high-resolution NMR spectra is critically dependent on meticulous sample preparation and the appropriate selection of acquisition parameters.

Sample Preparation: The Foundation of Quality Data

Proper sample preparation is crucial for obtaining high-quality NMR spectra. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.

Protocol 1: Preparation of Sodium 2-Iodobenzenesulfonate in D₂O

-

Weighing the Analyte: Accurately weigh 10-20 mg of sodium 2-iodobenzenesulfonate into a clean, dry vial. This concentration range is generally sufficient for obtaining a good signal-to-noise ratio in a reasonable timeframe for both ¹H and ¹³C NMR.

-

Solvent Addition: Add approximately 0.6-0.7 mL of high-purity D₂O (≥99.9% D) to the vial. The use of high-purity D₂O minimizes the intensity of the residual HDO signal.

-

Dissolution: Vortex the sample for 1-2 minutes to ensure complete dissolution. Visually inspect the solution against a bright light to confirm the absence of any solid particles.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube. Ensure the filling height is between 4 and 5 cm to maximize the sample within the detection coil.

-

Internal Standard (Optional but Recommended): For quantitative applications (qNMR), a known amount of an internal standard should be added. A suitable internal standard for D₂O is 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS-d₄) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS). These standards have signals that are typically in a clear region of the spectrum and are chemically inert.

NMR Data Acquisition: Optimizing Spectral Quality

The following parameters are recommended for a standard 500 MHz NMR spectrometer. Adjustments may be necessary for instruments of different field strengths.

| Parameter | ¹H NMR | ¹³C NMR | Rationale |

| Pulse Program | zg30 | zgpg30 | Standard single-pulse experiments with a 30° flip angle to balance signal intensity and relaxation delays. |

| Solvent | D₂O | D₂O | Appropriate for the water-soluble analyte. |

| Temperature | 298 K (25 °C) | 298 K (25 °C) | Standard ambient temperature for routine analysis. |

| Spectral Width | 16 ppm | 240 ppm | Sufficient to encompass all expected proton and carbon signals for the analyte. |

| Number of Scans | 16-64 | 1024-4096 | Dependent on sample concentration; more scans improve the signal-to-noise ratio. |

| Relaxation Delay (d1) | 2 s | 2 s | Allows for sufficient relaxation of the nuclei between scans, crucial for accurate integration. |

| Acquisition Time | ~2 s | ~1 s | Determines the digital resolution of the spectrum. |

| Solvent Suppression | Presaturation | None | Presaturation of the residual HDO signal (around 4.7 ppm) is essential to prevent it from overwhelming the analyte signals. |

Data Analysis and Interpretation

The interpretation of the NMR spectra is based on the analysis of chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J).

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum of sodium 2-iodobenzenesulfonate is expected to show four distinct signals, each corresponding to one of the protons on the benzene ring. Due to the ortho-disubstitution, none of the protons are chemically equivalent, leading to a complex splitting pattern.

-

Chemical Shift (δ): The aromatic protons are expected to resonate in the range of 7.0-8.5 ppm. The sulfonate group is strongly electron-withdrawing, which will deshield the adjacent protons, shifting them downfield. The iodine atom also has a deshielding effect, though generally less pronounced than the sulfonate group.

-

Multiplicity and Coupling Constants (J): The splitting pattern will be complex due to ortho, meta, and para couplings.

-

Ortho coupling (³JHH) is typically the largest, around 7-10 Hz.

-

Meta coupling (⁴JHH) is smaller, around 2-3 Hz.

-

Para coupling (⁵JHH) is the smallest and often not resolved (0-1 Hz).

-

Predicted ¹H NMR Data for Sodium 2-Iodobenzenesulfonate

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Expected Coupling Constants (Hz) |

| H6 | 8.0 - 8.2 | Doublet of doublets (dd) | ³JH6-H5 ≈ 7-8, ⁴JH6-H4 ≈ 2-3 |

| H3 | 7.8 - 8.0 | Doublet of doublets (dd) | ³JH3-H4 ≈ 7-8, ⁴JH3-H5 ≈ 2-3 |

| H4 | 7.4 - 7.6 | Triplet of doublets (td) | ³JH4-H3 ≈ 7-8, ³JH4-H5 ≈ 7-8, ⁴JH4-H6 ≈ 2-3 |

| H5 | 7.2 - 7.4 | Triplet of doublets (td) | ³JH5-H4 ≈ 7-8, ³JH5-H6 ≈ 7-8, ⁴JH5-H3 ≈ 2-3 |

Note: The exact chemical shifts and coupling constants can be influenced by concentration and pH.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the six carbons of the benzene ring.

-

Chemical Shift (δ): Aromatic carbons typically resonate between 110-160 ppm.[2] The carbons directly attached to the electron-withdrawing substituents (C1 and C2) will be significantly deshielded. The iodine-bearing carbon (C2) is expected to be at a lower chemical shift than might be anticipated due to the "heavy atom effect".

-

Signal Intensity: Quaternary carbons (C1 and C2) will generally have lower signal intensities compared to the protonated carbons due to the absence of the Nuclear Overhauser Effect (NOE) and longer relaxation times.

Predicted ¹³C NMR Data for Sodium 2-Iodobenzenesulfonate

| Carbon | Predicted δ (ppm) | Rationale |

| C1 | 140 - 145 | Attached to the strongly electron-withdrawing sulfonate group. |

| C2 | 90 - 100 | Attached to iodine; the heavy atom effect shifts this signal upfield. |

| C6 | 130 - 135 | Ortho to the sulfonate group, deshielded. |

| C3 | 130 - 135 | Ortho to the iodine atom, deshielded. |

| C4 | 125 - 130 | Para to the sulfonate group. |

| C5 | 125 - 130 | Meta to both substituents. |

Visualizing the Workflow and Structure

To provide a clear overview of the experimental process and the molecular structure, the following diagrams are provided.

Caption: Experimental workflow from sample preparation to structural confirmation.

Caption: Structure of Sodium 2-Iodobenzenesulfonate with proton labeling.

Conclusion

This application note has outlined a detailed and robust protocol for the NMR spectroscopic analysis of sodium 2-iodobenzenesulfonate in D₂O. By following the prescribed methodologies for sample preparation, data acquisition, and spectral interpretation, researchers can confidently verify the structure and purity of this important chemical compound. The provided predictions for ¹H and ¹³C NMR spectra serve as a valuable reference for the analysis of this and structurally related molecules. The principles discussed herein are broadly applicable to the characterization of a wide range of water-soluble organic compounds.

References

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Zhdankin, V. V., et al. (2018). Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant. Beilstein Journal of Organic Chemistry, 14, 1854–1858. [Link]

-

PubChem. (n.d.). Sodium 2-iodobenzenesulfonate. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

-

Chemistry LibreTexts. (2021, August 21). 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. [Link]

-

Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin. [Link]

Sources

The Ascendance of Sodium 2-Iodobenzenesulfonate: A Water-Soluble, Highly Reactive Alternative to Triflates in Palladium-Catalyzed Cross-Coupling

Introduction: The Persistent Challenge of C-C Bond Formation in Drug Discovery

The creation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds is a cornerstone of modern medicinal chemistry and drug development. Palladium-catalyzed cross-coupling reactions have emerged as an indispensable tool in this endeavor, enabling the efficient and predictable assembly of complex molecular architectures.[1] The judicious selection of the electrophilic coupling partner is critical to the success of these transformations. For decades, aryl and vinyl triflates (trifluoromethanesulfonates) have been celebrated as highly effective electrophiles, prized for their ability to be readily synthesized from ubiquitous phenols and for their high reactivity in the crucial oxidative addition step of the catalytic cycle.[2] However, the pursuit of more cost-effective, atom-economical, and environmentally benign synthetic routes necessitates the exploration of novel coupling partners that can overcome some of the limitations of triflates.

This application note introduces sodium 2-iodobenzenesulfonate as a compelling and versatile alternative to traditional triflates in a variety of palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of its reactivity, provide detailed protocols for its application, and present a comparative analysis against the established triflate chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolkit with a water-soluble, highly reactive, and readily available electrophile.

The Dichotomy of Reactivity: Aryl Iodides vs. Aryl Triflates

The efficacy of an electrophile in palladium-catalyzed cross-coupling is largely dictated by its ability to undergo oxidative addition to a Pd(0) complex, the rate-determining step in many catalytic cycles.[3][4] The general order of reactivity for common electrophiles is I > Br ≈ OTf > Cl.[5] This established hierarchy places aryl iodides at the pinnacle of reactivity.

Sodium 2-iodobenzenesulfonate ingeniously combines the high reactivity of an aryl iodide with the advantageous physicochemical properties imparted by a sulfonate group. The carbon-iodine bond is weaker than the carbon-oxygen bond in an aryl triflate, facilitating a more facile oxidative addition to the palladium catalyst. This can translate to milder reaction conditions, lower catalyst loadings, and faster reaction times.[6]

Mechanistic Insights: A Tale of Two Electrophiles

To appreciate the advantages of sodium 2-iodobenzenesulfonate, it is instructive to compare its journey through the catalytic cycle with that of a conventional aryl triflate in a Suzuki-Miyaura coupling.

The Established Pathway: Aryl Triflates in Suzuki-Miyaura Coupling

Aryl triflates are excellent electrophiles due to the strong electron-withdrawing nature of the trifluoromethanesulfonyl group, which renders the ipso-carbon susceptible to attack by the electron-rich Pd(0) catalyst.

Caption: Catalytic cycle of Suzuki-Miyaura coupling with an aryl triflate.

The Alternative Pathway: Sodium 2-Iodobenzenesulfonate in Suzuki-Miyaura Coupling

The presence of the highly reactive C-I bond in sodium 2-iodobenzenesulfonate facilitates a rapid oxidative addition. Furthermore, the sulfonate group can influence the solubility of the catalyst and substrate, potentially enabling efficient catalysis in aqueous media.

Caption: Catalytic cycle of Suzuki-Miyaura coupling with sodium 2-iodobenzenesulfonate.

Comparative Analysis: Sodium 2-Iodobenzenesulfonate vs. Aryl Triflates

The choice of electrophile can significantly impact the efficiency, cost, and environmental footprint of a synthetic route. The following table provides a comparative overview of key parameters.

| Feature | Aryl Triflates (Ar-OTf) | Sodium 2-Iodobenzenesulfonate |

| Synthesis | From phenols using triflic anhydride or other triflating agents. | Commercially available.[7][8] |

| Reactivity | High, but generally less reactive than corresponding aryl iodides.[5] | Very high due to the labile C-I bond.[6][9] |

| Stability | Generally stable, but can be susceptible to hydrolysis.[2] | Stable, hygroscopic solid.[7] |

| Solubility | Typically soluble in organic solvents. | Soluble in water and polar protic solvents.[7] |

| Cost | Can be expensive due to the cost of triflating reagents. | Generally more cost-effective. |

| "Green" Chemistry | Often requires anhydrous organic solvents. | Enables aqueous-phase catalysis, reducing the need for volatile organic compounds.[1][10] |

Experimental Protocols: Harnessing the Power of Sodium 2-Iodobenzenesulfonate

The following protocols provide a starting point for the application of sodium 2-iodobenzenesulfonate in common cross-coupling reactions. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling in Aqueous Media

This protocol leverages the water solubility of sodium 2-iodobenzenesulfonate for a more environmentally friendly procedure.

Workflow Diagram:

Caption: Workflow for aqueous Suzuki-Miyaura coupling.

Step-by-Step Methodology:

-

Reagent Preparation: To a reaction vessel equipped with a magnetic stir bar, add sodium 2-iodobenzenesulfonate (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), a water-soluble phosphine ligand such as TPPTS (tris(3-sulfophenyl)phosphine trisodium salt, 0.06 mmol, 6 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol).

-

Solvent Addition: Add a mixture of deionized water and a co-solvent such as ethanol or acetonitrile (e.g., 3:1 v/v, 4 mL).

-

Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water (10 mL) and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds.[11][12]

Step-by-Step Methodology:

-

Reagent Preparation: In a Schlenk flask under an argon atmosphere, combine sodium 2-iodobenzenesulfonate (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), copper(I) iodide (CuI, 0.06 mmol, 6 mol%), and a suitable solvent such as DMF or NMP (5 mL).

-

Base Addition: Add a base, typically an amine such as triethylamine (Et₃N, 2.0 mmol) or diisopropylethylamine (DIPEA, 2.0 mmol).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed, as indicated by TLC or LC-MS.

-

Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography.

Protocol 3: Heck Reaction

The Heck reaction facilitates the coupling of aryl halides with alkenes.[9][13]

Step-by-Step Methodology:

-

Reagent Preparation: To a pressure-rated vial, add sodium 2-iodobenzenesulfonate (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%), and a base such as triethylamine (Et₃N, 1.5 mmol) or potassium carbonate (K₂CO₃, 1.5 mmol).

-

Solvent Addition: Add a polar aprotic solvent such as DMF, DMAc, or NMP (5 mL).

-

Reaction: Seal the vial and heat the reaction mixture to 80-120 °C.

-

Monitoring and Workup: Monitor the reaction by GC-MS or LC-MS. After completion, cool to room temperature, dilute with water, and extract with an organic solvent.

-

Purification: Wash the organic phase, dry, and concentrate. Purify the product by column chromatography.

Best Practices and Troubleshooting

-

Inert Atmosphere: While some cross-coupling reactions can be performed under aerobic conditions, maintaining an inert atmosphere (argon or nitrogen) is generally recommended to prevent oxidation of the Pd(0) catalyst and phosphine ligands.

-

Ligand Selection: The choice of ligand is crucial for catalytic efficiency. For aqueous reactions, water-soluble ligands like TPPTS or sulfonated SPhos are recommended.[14] For reactions in organic solvents, a wide range of phosphine ligands and N-heterocyclic carbenes (NHCs) can be employed.

-

Base Selection: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura reaction and in neutralizing the HX generated in the Heck and Sonogashira reactions. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. Organic bases such as Et₃N and DIPEA are often employed in Sonogashira and Heck couplings.[10]

-

Troubleshooting Low Yields: If low yields are observed, consider screening different ligands, bases, solvents, and reaction temperatures. Ensure that the reagents are pure and the reaction is conducted under strictly anaerobic conditions. The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be beneficial in biphasic reactions.[1]

Conclusion: A Bright Future for a Versatile Reagent

Sodium 2-iodobenzenesulfonate represents a significant advancement in the field of cross-coupling chemistry. Its unique combination of high reactivity, water solubility, and commercial availability makes it an attractive alternative to aryl triflates. By enabling the use of milder reaction conditions and aqueous solvent systems, this reagent aligns with the principles of green chemistry, offering a more sustainable approach to the synthesis of valuable molecules. As the demand for efficient and environmentally responsible synthetic methods continues to grow, sodium 2-iodobenzenesulfonate is poised to become an indispensable tool in the arsenal of the modern synthetic chemist.

References

- Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2012). Palladium-Catalyzed Cross-Coupling of Triorganoindium Compounds with Vinyl and Aryl Triflates or Iodides. Organic Letters, 4(13), 2335-2338.

- Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions.

- ResearchGate. (2025). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions.

- Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Trifl

- Sharma, S., & Kumar, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6783-6803.

- Krishe, M. J., et al. (2021). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. Journal of the American Chemical Society, 143(49), 20956-20961.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Wikipedia. (2024, November 26). Suzuki reaction.

- Shada, A. D. R., et al. (2023). Design and Discovery of Water-Soluble Benzooxaphosphole-Based Ligands for Hindered Suzuki–Miyaura Coupling Reactions with Low Catalyst Load. Organic Letters, 25(30), 5621-5626.

- Arshad, S., et al. (2008). Sodium 2-iodobenzenesulfonate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 64(12), m1628.

- Mohammad, M., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 23(7), 1644.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Beilstein Journals. (2015). Preparation and X-ray structure of 2-iodoxybenzenesulfonic acid (IBS) – a powerful hypervalent iodine(V) oxidant.

- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.

- Morken, J. P., et al. (2001). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. Journal of the American Chemical Society, 123(35), 8710-8711.

- ResearchGate. (n.d.).

- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.

- Alfa Chemistry. (n.d.). Heck Reaction.

- Krishe, M. J., et al. (2023). Palladium(I)-Catalyzed Cross-Electrophile Coupling of Vinyl Triflates and Aryl Iodides. Synfacts, 19(01), 0041.

- ResearchGate. (n.d.). Sonogashira reaction between aryl iodides and terminal alkynes in....

- ChemicalBook. (2025, July 14). 2-IODOBENZENESULFONIC ACID SODIUM SALT | 62973-69-7.

- Shroder, M. (n.d.). The Sonogashira Coupling.

- Tokyo Chemical Industry Co., Ltd. (n.d.).

- ResearchGate. (n.d.).

- Wang, X., et al. (2023). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides.

- Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction.

Sources

- 1. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. - 博客 | 文学城 [blog.wenxuecity.com]

- 6. Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-IODOBENZENESULFONIC ACID SODIUM SALT | 62973-69-7 [chemicalbook.com]

- 8. Sodium 2-Iodobenzenesulfonate | 62973-69-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 9. books.rsc.org [books.rsc.org]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. gold-chemistry.org [gold-chemistry.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. pubs.acs.org [pubs.acs.org]

catalytic applications of sodium 2-iodobenzenesulfonate derivatives

Application Note: Catalytic Applications of Sodium 2-Iodobenzenesulfonate Derivatives

Part 1: Introduction & Strategic Value

The "Green" Hypervalent Iodine Revolution Sodium 2-iodobenzenesulfonate (Na-IBS) and its derivatives represent a paradigm shift in oxidation chemistry. Historically, hypervalent iodine reagents like IBX (2-iodoxybenzoic acid) and DMP (Dess-Martin periodinane) have been indispensable for mild oxidations. However, their industrial utility is severely hampered by poor solubility in common organic solvents, potential explosiveness (IBX), and the requirement for stoichiometric waste generation.

Na-IBS serves as the water-soluble pre-catalyst for 2-Iodoxybenzenesulfonic acid (IBS) , an iodine(V) species generated in situ. This system offers three critical advantages for drug development and scale-up:

-

Extreme Activity: IBS is significantly more active than IBX due to the electronic effects of the sulfonate group, often requiring catalyst loadings as low as 0.05 mol%.

-

Safety & Scalability: The active oxidant is generated in situ using Oxone® (potassium peroxymonosulfate), eliminating the handling of explosive dry iodine(V) reagents.

-

Green Profile: The reaction uses aqueous/organic biphasic systems or green solvents (EtOAc, MeCN), and the reduced catalyst (I(I) species) is water-soluble, simplifying workup.

Part 2: Scientific Foundation & Mechanism[1]

The IBS Catalytic Cycle The catalytic efficiency of sodium 2-iodobenzenesulfonate relies on a robust redox cycle between the Iodine(I) precursor and the active Iodine(V) species. Unlike traditional IBX cycles which often stall at the Iodine(III) stage, the sulfonate group facilitates rapid re-oxidation and enhances the electrophilicity of the iodine center.

Mechanism Description:

-

Activation: The pre-catalyst (Na-IBS, I(I) ) is oxidized by Oxone in the presence of water to form the active IBS (I(V) ) species.

-

Ligand Exchange: The alcohol substrate attacks the highly electrophilic iodine center, releasing water.

-

Oxidation/Reductive Elimination: A hypervalency twist occurs, followed by elimination of the carbonyl product and release of the reduced benzenesulfonic acid species (likely an I(III) intermediate which rapidly disproportionates or is oxidized back to I(V)).

Diagram 1: The IBS Catalytic Cycle

Caption: The catalytic redox cycle of IBS driven by Oxone, cycling between I(I) and I(V) oxidation states.

Part 3: Application Protocols

Application A: Selective Oxidation of Alcohols to Carbonyls

This is the primary application of Na-IBS. It is highly chemoselective, tolerating sulfides, amines (as salts), and double bonds (under controlled conditions).

Protocol 1: General Oxidation of Secondary Alcohols to Ketones

-

Reagents:

-

Substrate: Secondary Alcohol (1.0 equiv)

-

Catalyst: Sodium 2-iodobenzenesulfonate (1–5 mol%)

-

Oxidant: Oxone® (1.1–1.5 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or Acetonitrile (MeCN) / Water (minimal)

-

Temperature: Room Temperature to 50°C

-

-

Step-by-Step Methodology:

-

Preparation: Dissolve the alcohol substrate (1 mmol) in EtOAc (3 mL).

-

Catalyst Addition: Add Sodium 2-iodobenzenesulfonate (15 mg, 0.05 mmol, 5 mol%). Note: Lower loading (0.1 mol%) is possible for highly reactive benzylic alcohols.

-

Oxidant Addition: Add Oxone® (340 mg, 1.1 mmol) followed by a small amount of water (0.5 mL) to facilitate phase transfer and Oxone solubility.

-

Reaction: Stir the biphasic mixture vigorously at room temperature. Monitor by TLC or LC-MS. Reaction times typically range from 1 to 6 hours.

-

Workup:

-

Filter the reaction mixture to remove insoluble inorganic salts (potassium sulfates).

-